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molecular formula C9H10N2O6S B8552581 N-carboxymethyl-N-methylsulphonyl-4-nitroaniline

N-carboxymethyl-N-methylsulphonyl-4-nitroaniline

Cat. No. B8552581
M. Wt: 274.25 g/mol
InChI Key: KBAVWAIJZRUOMZ-UHFFFAOYSA-N
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Patent
US07160901B2

Procedure details

26.8 g (88.6 mmol) of 4-(N-ethoxycarbonylmethyl-N-methylsulphonyl-amino)-nitrobenzene are suspended in 320 ml of ethanol and combined with 268 ml of 1 N sodium hydroxide solution. The mixture is stirred for one hour at ambient temperature and then 268 ml of 1 N hydrochloric acid are added. The precipitate formed is suction filtered, washed with a little ethanol and ether, and dried in vacuo.
Name
4-(N-ethoxycarbonylmethyl-N-methylsulphonyl-amino)-nitrobenzene
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
268 mL
Type
reactant
Reaction Step Two
Quantity
268 mL
Type
reactant
Reaction Step Three
Quantity
320 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH2:6][N:7]([C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1)[S:8]([CH3:11])(=[O:10])=[O:9])=[O:5])C.[OH-].[Na+].Cl>C(O)C>[C:4]([CH2:6][N:7]([C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1)[S:8]([CH3:11])(=[O:9])=[O:10])([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
4-(N-ethoxycarbonylmethyl-N-methylsulphonyl-amino)-nitrobenzene
Quantity
26.8 g
Type
reactant
Smiles
C(C)OC(=O)CN(S(=O)(=O)C)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
268 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
268 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
320 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for one hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with a little ethanol and ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(=O)(O)CN(S(=O)(=O)C)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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